molecular formula C8H17N3O B13201962 3-Ethyl-1-[(3R)-piperidin-3-yl]urea

3-Ethyl-1-[(3R)-piperidin-3-yl]urea

Cat. No.: B13201962
M. Wt: 171.24 g/mol
InChI Key: LVRXBAMYWHSMJS-SSDOTTSWSA-N
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Description

3-Ethyl-1-[(3R)-piperidin-3-yl]urea is a chemical compound that belongs to the class of urea derivatives It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-[(3R)-piperidin-3-yl]urea typically involves the reaction of ethyl isocyanate with a piperidine derivative. One common method is the reaction of ethyl isocyanate with 3-aminopiperidine under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-[(3R)-piperidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the urea derivative.

    Substitution: Substituted urea derivatives with different functional groups.

Scientific Research Applications

3-Ethyl-1-[(3R)-piperidin-3-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-[(3R)-piperidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.

    3-Ethyl-1-(piperidin-3-yl)urea: A closely related compound with similar structural features.

Uniqueness

3-Ethyl-1-[(3R)-piperidin-3-yl]urea is unique due to its specific stereochemistry and the presence of the piperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

1-ethyl-3-[(3R)-piperidin-3-yl]urea

InChI

InChI=1S/C8H17N3O/c1-2-10-8(12)11-7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H2,10,11,12)/t7-/m1/s1

InChI Key

LVRXBAMYWHSMJS-SSDOTTSWSA-N

Isomeric SMILES

CCNC(=O)N[C@@H]1CCCNC1

Canonical SMILES

CCNC(=O)NC1CCCNC1

Origin of Product

United States

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